(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone
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Overview
Description
(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone is a fluorinated aromatic compound that features a pyridine ring substituted with a 4-fluoro-3,5-dimethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone, often relies on scalable and efficient fluorination techniques. These methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This can affect various biological pathways, making it useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone is unique due to the presence of the 4-fluoro-3,5-dimethylbenzoyl group. This substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications that other fluorinated pyridines may not be able to achieve .
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-7-11(8-10(2)13(9)15)14(17)12-5-3-4-6-16-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUNJCNOGIZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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